![molecular formula C27H28N4O2S2 B11621697 2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621697.png)

2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

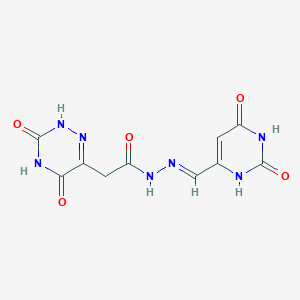

2-(4-Benzylpiperidin-1-yl)-3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-on ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen, einschließlich der pharmazeutischen Chemie und pharmazeutischen Forschung. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Piperidinring, einen Thiazolidinon-Rest und einen Pyridopyrimidinon-Kern umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Benzylpiperidin-1-yl)-3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet typischerweise mehrstufige organische Reaktionen. Das Verfahren beginnt mit der Herstellung des Piperidinderivats, gefolgt von der Bildung des Thiazolidinonrings. Der letzte Schritt beinhaltet die Kupplung dieser Zwischenprodukte mit dem Pyridopyrimidinon-Kern unter spezifischen Reaktionsbedingungen, wie z. B. der Verwendung geeigneter Lösungsmittel, Katalysatoren und Temperaturkontrolle.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um die Ausbeute und Reinheit zu erhöhen. Dazu gehören der Einsatz von Hochdurchsatz-Screening-Techniken zur Identifizierung der effizientesten Reaktionsbedingungen und die Implementierung von Großreaktoren, um das Produktionsvolumen zu bewältigen. Darüber hinaus werden Reinigungsmethoden wie Umkristallisation und Chromatographie eingesetzt, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Benzylpiperidin-1-yl)-3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid reduziert werden.

Substitution: Dazu gehören nucleophile und elektrophile Substitutionsreaktionen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.

Lösungsmittel: Methanol, Ethanol, Dichlormethan.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Verbindungen erzeugen kann. Substitutionsreaktionen können zu verschiedenen funktionalisierten Derivaten führen, abhängig von den eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

2-(4-Benzylpiperidin-1-yl)-3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-on hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. Enzyminhibition oder Rezeptorbindung.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Alzheimer-Krankheit untersucht, da es die Fähigkeit besitzt, mit spezifischen molekularen Zielstrukturen zu interagieren.

Industrie: Wird bei der Entwicklung neuer Materialien oder als Vorläufer für die Synthese von Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Benzylpiperidin-1-yl)-3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet, oder die Rezeptorfunktion modulieren, indem sie als Agonist oder Antagonist wirkt. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Amyloid-beta-Aggregation bei der Alzheimer-Krankheit oder der Modulation der Neurotransmitterfreisetzung.

Wissenschaftliche Forschungsanwendungen

The compound (5Z)-5-{[2-(4-BENZYLPIPERIDIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (5Z)-5-{[2-(4-BENZYLPIPERIDIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets within cells. The compound binds to enzymes and receptors, modulating their activity and affecting various signaling pathways. This can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of metabolic processes, making it a promising candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Donepezil: Ein bekannter Acetylcholinesterase-Hemmer, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird.

Rivastigmin: Ein weiterer Acetylcholinesterase-Hemmer mit einem ähnlichen Wirkmechanismus.

Galantamin: Eine Verbindung, die auch Acetylcholinesterase hemmt und nikotinerge Rezeptoren moduliert.

Einzigartigkeit

2-(4-Benzylpiperidin-1-yl)-3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-on ist einzigartig aufgrund seines multi-target-Potenzials, das es ihm ermöglicht, gleichzeitig mit mehreren molekularen Zielstrukturen zu interagieren. Diese Eigenschaft macht es zu einem vielversprechenden Kandidaten für die Entwicklung multifunktionaler Therapeutika, insbesondere bei der Behandlung komplexer Krankheiten wie der Alzheimer-Krankheit.

Eigenschaften

Molekularformel |

C27H28N4O2S2 |

|---|---|

Molekulargewicht |

504.7 g/mol |

IUPAC-Name |

(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C27H28N4O2S2/c1-3-30-26(33)22(35-27(30)34)17-21-24(28-23-18(2)8-7-13-31(23)25(21)32)29-14-11-20(12-15-29)16-19-9-5-4-6-10-19/h4-10,13,17,20H,3,11-12,14-16H2,1-2H3/b22-17- |

InChI-Schlüssel |

LFRUZJVFQYKUEV-XLNRJJMWSA-N |

Isomerische SMILES |

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S |

Kanonische SMILES |

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)SC1=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)

![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)

![N-benzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11621623.png)

![4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B11621627.png)

![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide](/img/structure/B11621640.png)

![2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)

![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11621659.png)

![Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11621663.png)

![{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid](/img/structure/B11621667.png)

![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621675.png)

![(5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11621676.png)